2-(3-Aminoazetidin-1-yl)-1-(4-chlorophenyl)ethan-1-one
Description
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Properties
IUPAC Name |
2-(3-aminoazetidin-1-yl)-1-(4-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-9-3-1-8(2-4-9)11(15)7-14-5-10(13)6-14/h1-4,10H,5-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPWNLWBARTPMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)C2=CC=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-Aminoazetidin-1-yl)-1-(4-chlorophenyl)ethan-1-one, with the molecular formula C11H13ClN2O and a molecular weight of 224.68 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 1-(3-Aminoazetidin-1-yl)-2-(4-chlorophenyl)ethanone
- Molecular Formula : C11H13ClN2O
- Molecular Weight : 224.68 g/mol
- CAS Number : 1480155-22-3
Biological Activity Overview
The compound has been studied for various biological activities, including:
- Antiviral Activity : Preliminary studies indicate that derivatives of similar structures exhibit antiviral properties. For instance, compounds with a chlorophenyl moiety have shown effectiveness against human adenovirus (HAdV), suggesting that this compound may also possess similar antiviral properties .
- Cytotoxicity : The cytotoxic effects of related compounds have been evaluated, revealing a balance between potency and selectivity. For example, certain derivatives demonstrated low cytotoxicity while maintaining effective antiviral activity . This raises the potential for this compound to be developed as a therapeutic agent with minimal side effects.
- Mechanism of Action : Research suggests that compounds with similar structures may inhibit viral DNA replication processes or interfere with later stages of the viral life cycle . Understanding these mechanisms is crucial for developing targeted therapies.
Case Study 1: Antiviral Efficacy
A study investigating the antiviral efficacy of various chlorophenyl derivatives found that specific analogs exhibited high selectivity indexes (SI > 100) against HAdV. Notably, one compound demonstrated an IC50 value of 0.27 μM with significantly reduced cytotoxicity (CC50 = 156.8 μM), indicating a favorable therapeutic index . This suggests that similar derivatives like this compound could be effective in treating viral infections.
Case Study 2: Structural Activity Relationship (SAR)
Analyzing the structure-activity relationship of related compounds has highlighted the importance of functional groups in determining biological activity. The presence of both amino and chlorophenyl groups appears to enhance the compound's interaction with biological targets, potentially increasing its efficacy .
Data Table: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
